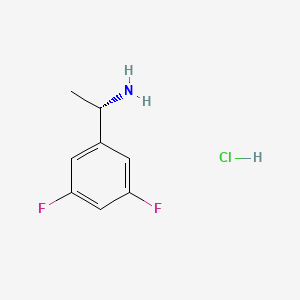

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

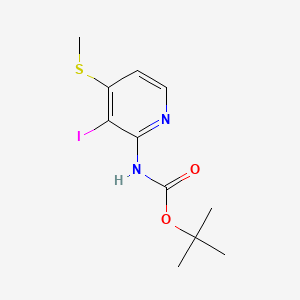

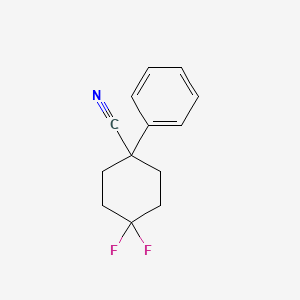

“(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1217775-76-2 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis

This compound is a powder and it has a melting point range of 127 - 129 . It should be stored under inert gas and it is hygroscopic .科学的研究の応用

Antibacterial Activity

- Synthesis and Antibacterial Activity : Amino-heterocyclic compounds, related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, have been synthesized and shown potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).

Corrosion Inhibition

- Corrosion Prevention in Acidic Environment : Schiff bases derived from L-Tryptophan, structurally related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, demonstrated good inhibition efficiency on corrosion of stainless steel in acidic environments (S. Vikneshvaran & S. Velmathi, 2017).

- New Phosphonate Based Corrosion Inhibitors : α-Aminophosphonates, chemically similar to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, have been synthesized and found effective as corrosion inhibitors in hydrochloric acid, useful for industrial pickling processes (N. Gupta et al., 2017).

Cancer Research

- Anticancer Activity : Certain derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally similar to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, exhibited potential as anticancer agents (S. E. Rayes et al., 2019).

- Inhibition of Colon Cancer Cells : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, selectively inhibited the proliferation of colon cancer cells (S. E. Rayes et al., 2020).

Fluorescence Derivatisation

- Fluorescence Derivatisation of Amino Acids : Compounds related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride have been used in fluorescence derivatisation of amino acids, showing strong fluorescence and potential applicability in biological assays (V. Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLTQXMMBPPQU-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)